N-(3,4-difluorophenyl)-4-methoxybenzamide
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Overview
Description
N-(3,4-difluorophenyl)-4-methoxybenzamide is an organic compound characterized by the presence of a difluorophenyl group and a methoxybenzamide moiety
Scientific Research Applications
N-(3,4-difluorophenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
For instance, pyrimidine and triazole derivatives have shown promising pharmacological scaffolds and are the scaffolds of many essential drugs . These nitrogen-rich scaffolds are well-known heterocyclic backbones that act on different pharmacological targets and exhibit neuroprotective properties .
Mode of Action
For example, a compound named Z29077885 was found to inhibit Serine/threonine kinase 33 (STK33) enzymatic function in vitro . This suggests that N-(3,4-difluorophenyl)-4-methoxybenzamide might also interact with its targets in a similar manner.
Biochemical Pathways
Gut microbiome-derived metabolites are key factors in host–microbiome interactions .
Result of Action
For example, a compound named Z29077885 was found to have promising neuroprotective and anti-inflammatory properties .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-4-methoxybenzamide typically involves the reaction of 3,4-difluoroaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Comparison with Similar Compounds
- N-(3,4-dichlorophenyl)-4-methoxybenzamide
- N-(3,4-difluorophenyl)-4-hydroxybenzamide
- N-(3,4-difluorophenyl)-4-aminobenzamide
Comparison: N-(3,4-difluorophenyl)-4-methoxybenzamide is unique due to the presence of both difluorophenyl and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFVREOXWIIBBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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